molecular formula C11H18N2 B2673677 4-{[Methyl(propan-2-yl)amino]methyl}aniline CAS No. 229007-30-1

4-{[Methyl(propan-2-yl)amino]methyl}aniline

Cat. No.: B2673677
CAS No.: 229007-30-1
M. Wt: 178.279
InChI Key: INJQJBXWIQJXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Methyl(propan-2-yl)amino]methyl}aniline is an organic compound with the molecular formula C11H18N2. It is also known by its IUPAC name, 4-{[isopropyl(methyl)amino]methyl}aniline . This compound is characterized by the presence of an aniline group substituted with a methyl(propan-2-yl)amino group at the para position. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-{[Methyl(propan-2-yl)amino]methyl}aniline has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the hazard statements H303 and H313 . This suggests that it may be harmful if swallowed and may cause skin irritation. The precautionary statements P260, P273, P314, P391, and P501 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, seeking medical advice if feeling unwell, collecting spillage, and disposing of contents/container in accordance with local regulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Methyl(propan-2-yl)amino]methyl}aniline typically involves the reaction of aniline with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-{[Methyl(propan-2-yl)amino]methyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroaniline, aminomethyl derivatives, and halogenated aniline compounds .

Mechanism of Action

The mechanism of action of 4-{[Methyl(propan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[Ethyl(propan-2-yl)amino]methyl}aniline
  • 4-{[Methyl(ethyl)amino]methyl}aniline
  • 4-{[Methyl(butan-2-yl)amino]methyl}aniline

Uniqueness

4-{[Methyl(propan-2-yl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

4-[[methyl(propan-2-yl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJQJBXWIQJXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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